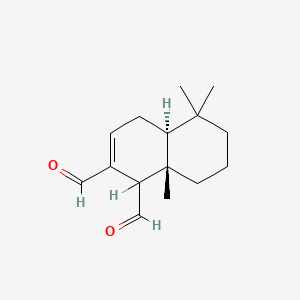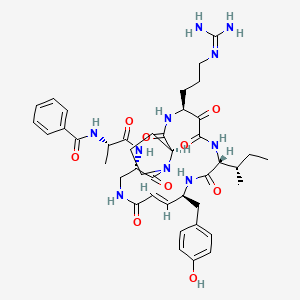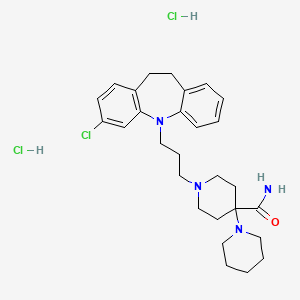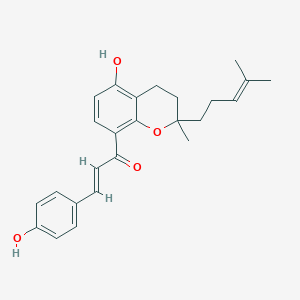
5-S-Cysteinyl-D-dopa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Found in large amounts in the plasma and urine of patients with malignant melanoma. It is therefore used in the diagnosis of melanoma and for the detection of postoperative metastases. Cysteinyldopa is believed to be formed by the rapid enzymatic hydrolysis of 5-S-glutathionedopa found in melanin-producing cells.
Aplicaciones Científicas De Investigación
1. Brain Chemistry and Neuropharmacology
5-S-Cysteinyl derivatives of dopamine, dopa, and dopac are present in various brain regions of multiple mammalian species. These metabolites are believed to form after autoxidation of catechols to quinones, which then couple to glutathione. Their presence in dopamine-rich areas suggests a potential role in brain chemistry and neuropharmacology (Fornstedt, Rosengren, & Carlsson, 1986).
2. Protein Chemistry
The oxidation of tyrosine residues in proteins by tyrosinase can lead to the formation of 5-S-cysteinyl-3,4-dihydroxyphenylalanine (5-S-cysteinyldopa) in proteins, indicating its significance in protein chemistry and potential implications in enzymatic processes (Ito, Kato, Shinpo, & Fujita, 1984).
3. Analytical Chemistry and Disease Biomarkers
Improved analytical methods, like HPLC-electrochemical detection, have been developed for measuring brain levels of 5-S-cysteinyl adducts, highlighting its importance in analytical chemistry and potential as biomarkers for certain diseases (Fornstedt, Bergh, Rosengren, & Carlsson, 1990).
4. Melanoma Research
5-S-cysteinyldopa has shown selective toxicity to tumor cells, suggesting its potential application in melanoma research and possibly as an antitumor agent (Fujita, Ito, Inoue, Yamamoto, Takeuchi, Shamoto, & Nagatsu, 1980).
5. Neurodegenerative Diseases
5-S-Cysteinyl adducts in the brain might indicate the autoxidation rate of catechols, which could be linked to the degeneration of dopamine neurons, potentially relevant in the study of dementia and Parkinson's disease (Fornstedt, 1990).
Propiedades
Nombre del producto |
5-S-Cysteinyl-D-dopa |
|---|---|
Fórmula molecular |
C12H16N2O6S |
Peso molecular |
316.33 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7+/m1/s1 |
Clave InChI |
SXISMOAILJWTID-RQJHMYQMSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)C[C@H](C(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |
Sinónimos |
5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)
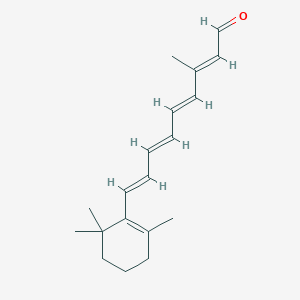
![(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1246622.png)
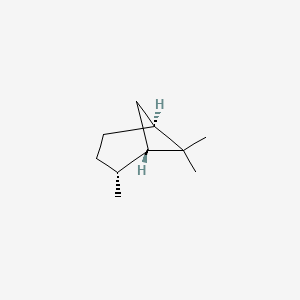
![N-[2-[[3-[[(3R)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B1246627.png)

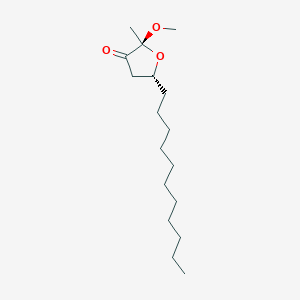
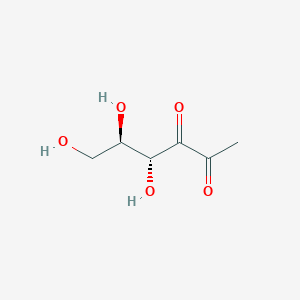
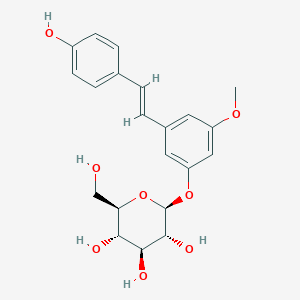
![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2R,3R)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1246634.png)
